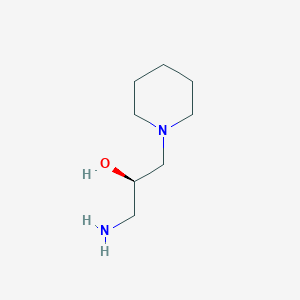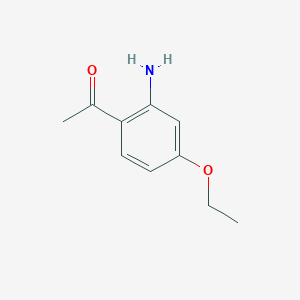![molecular formula C13H16N2 B13217693 2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
2-[4-(Cyclopentylamino)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Cyclopentylamino)phenyl]acetonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂. It is known for its potential biological activity and diverse applications in scientific research. This compound is characterized by the presence of a cyclopentylamino group attached to a phenyl ring, which is further connected to an acetonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile typically involves the reaction of 4-bromoacetophenone with cyclopentylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Cyclopentylamino)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, such as amides or esters.
Aplicaciones Científicas De Investigación
2-[4-(Cyclopentylamino)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.
Industry: It is utilized as a building block for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Cyclopentylamino)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Cyclohexylamino)phenyl]acetonitrile
- 2-[4-(Cyclopropylamino)phenyl]acetonitrile
- 2-[4-(Cyclobutylamino)phenyl]acetonitrile
Uniqueness
2-[4-(Cyclopentylamino)phenyl]acetonitrile is unique due to the presence of the cyclopentylamino group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-[4-(cyclopentylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 |
Clave InChI |
XETJLOFLKZYEPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)


![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)


![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)


![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)

![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
